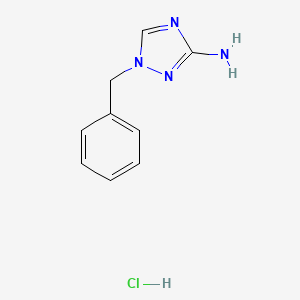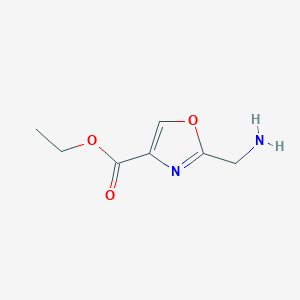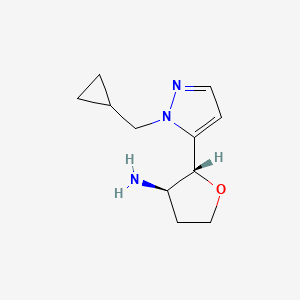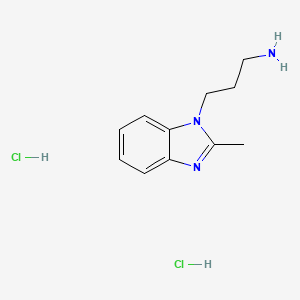
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.2982 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with tert-butyl, methyl, and methoxy groups, as well as two carboxylate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a morpholine derivative with tert-butyl, methyl, and methoxy substituents with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. These methods ensure consistent quality and yield of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl3-methylmorpholine-3,4-dicarboxylate: Lacks the methoxy group.
4-Tert-butyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the methyl group.
3-Methyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the tert-butyl group.
Uniqueness
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is unique due to the presence of all three substituents (tert-butyl, methyl, and methoxy) on the morpholine ring. This unique combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H21NO6 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
4-O-tert-butyl 3-O-methyl 5-methoxymorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(15)13-8(10(14)17-5)6-18-7-9(13)16-4/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
CSKNBUYMLWBSIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(COCC1OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)




![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)


